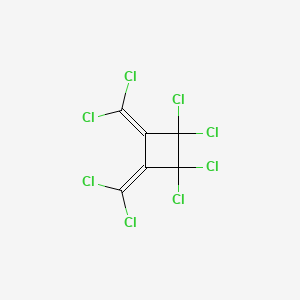
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6Cl8 It is known for its unique structure, which includes multiple chlorine atoms attached to a cyclobutane ring
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane involves several steps. One common method includes the reaction of cyclobutane derivatives with chlorinating agents under controlled conditions. Industrial production methods often utilize large-scale chlorination processes to achieve high yields of the compound .
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: Research studies have explored its potential as a biochemical probe to study enzyme interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms allow it to form strong bonds with target molecules, influencing their activity and function. Pathways involved in these interactions include covalent bonding and non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane can be compared with other chlorinated cyclobutane derivatives:
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane: This compound has fewer chlorine atoms and exhibits different reactivity and applications.
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: Another similar compound with distinct structural and chemical properties.
The uniqueness of this compound lies in its high chlorine content and the resulting chemical stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1680-65-5 |
|---|---|
Molekularformel |
C6Cl8 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6Cl8/c7-3(8)1-2(4(9)10)6(13,14)5(1,11)12 |
InChI-Schlüssel |
WNYCWKSFQDZCCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(Cl)Cl)C(=C(Cl)Cl)C(C1(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


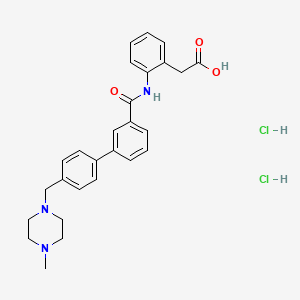
![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)

![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

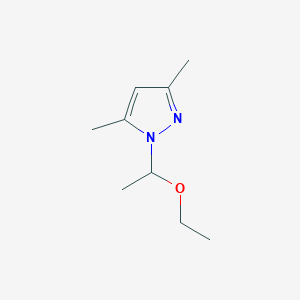
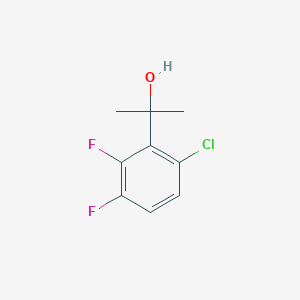
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
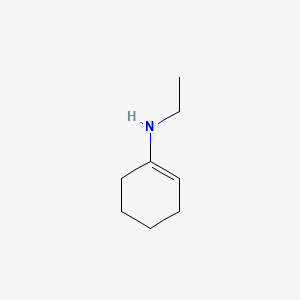

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
